4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid
Overview
Description
4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its protective properties, which help in the sequential addition of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol for deprotection of the Fmoc group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amines.
Scientific Research Applications
4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis, facilitating the sequential addition of amino acids.
Biology: Used in the synthesis of peptide-based probes for studying protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of 4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling of amino acids and can be selectively removed under basic conditions, allowing for the formation of peptide bonds. This selective deprotection is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid: Similar in structure but contains an additional tert-butoxycarbonyl group.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis, similar in function but different in structure.
Uniqueness
4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. The presence of the Fmoc group allows for efficient protection and deprotection cycles, making it a valuable reagent in synthetic chemistry .
Biological Activity
4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid, also known as Fmoc-4-Amb-OH, is a synthetic organic compound that features a complex structure combining a fluorenylmethoxycarbonyl (Fmoc) protecting group with an aminomethyl and benzoic acid moiety. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in drug discovery and peptide synthesis.
- Molecular Formula : C23H19NO4
- Molecular Weight : 373.41 g/mol
- Melting Point : 215 °C (decomposes)
- Solubility : Soluble in dimethylformamide
Biological Activity Overview
The biological activity of this compound has been explored primarily through its derivatives, particularly in the context of antimicrobial, anticancer, and antioxidant properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. The structural features of these compounds play a crucial role in their efficacy against various bacterial strains:
- Mechanism of Action : The presence of electron-withdrawing groups enhances the antimicrobial activity by facilitating better interaction with bacterial cell membranes.
- Tested Strains : Compounds similar to Fmoc-4-Amb-OH have shown activity against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
A study demonstrated that certain derivatives exhibited low inhibitory concentrations against pathogenic bacteria, suggesting potential for development into new antibiotics .
Anticancer Activity
Fluorenone derivatives have also been investigated for their anticancer properties:
- Topoisomerase Inhibition : Some compounds derived from fluorenones act as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair. This mechanism can lead to reduced tumor growth .
- Cytotoxicity Studies : In vitro studies have shown that specific derivatives can induce apoptosis in cancer cells, with varying degrees of effectiveness based on structural modifications .
Antioxidant Activity
The antioxidant potential of fluorenone derivatives is another area of interest:
- Free Radical Scavenging : Compounds have demonstrated the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This property is essential for developing therapeutic agents aimed at reducing oxidative damage .
Case Studies and Research Findings
The following table summarizes key research findings related to the biological activity of fluorenone derivatives:
Properties
IUPAC Name |
4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-30-29(33)34-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHNARUPBSQMJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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